molecular formula C24H25N5OS2 B299989 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide

Numéro de catalogue B299989
Poids moléculaire: 463.6 g/mol
Clé InChI: RWUZZJGAMCTZCZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide, also known as TAK-659, is a small molecule inhibitor that has gained considerable attention in the field of cancer research. It belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors, which have shown promising results in the treatment of various types of cancer.

Mécanisme D'action

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide works by inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) and cytokine receptor signaling. BTK plays a critical role in the survival and proliferation of cancer cells, and its inhibition can lead to apoptosis and cell death. 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide has also been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK), which further enhances its anti-tumor activity.
Biochemical and Physiological Effects:
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. In preclinical studies, 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide has demonstrated dose-dependent inhibition of BTK activity, as well as downstream signaling pathways. 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide has also been shown to induce apoptosis and inhibit proliferation of cancer cells, both in vitro and in vivo.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide is its specificity for BTK, which minimizes off-target effects and reduces toxicity. 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide has also been shown to have good pharmacokinetic properties, which makes it suitable for oral administration. However, one of the limitations of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide is its potential for drug resistance, which can develop over time. Moreover, 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide may have limited efficacy in certain types of cancer, and its use may be restricted by the presence of certain mutations.

Orientations Futures

There are several potential future directions for the development of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide. One possible approach is to combine 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide with other anti-cancer drugs, such as chemotherapy or immunotherapy, to enhance its efficacy. Another direction is to explore the use of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide in combination with other BTK inhibitors, which may have synergistic effects. Moreover, future studies could focus on identifying biomarkers that can predict response to 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide, which could help to personalize the treatment for individual patients. Finally, the development of novel BTK inhibitors with improved efficacy and reduced toxicity could further enhance the potential of this class of drugs for the treatment of cancer.
In conclusion, 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. Its specificity for BTK and good pharmacokinetic properties make it a promising candidate for further development as an anti-cancer drug. Future studies should focus on identifying the optimal combination and dosing strategies, as well as identifying biomarkers that can predict response to treatment.

Méthodes De Synthèse

The synthesis of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide involves several steps, including the reaction of 4-phenyl-1,2,4-triazole-3-thiol with 4-tert-butylphenyl boronic acid, followed by the reaction with 2-bromo-N-(1,3-thiazol-2-yl)propanamide. The final product is obtained after purification by column chromatography.

Applications De Recherche Scientifique

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide has been extensively studied for its potential use in the treatment of different types of cancer, including hematological malignancies and solid tumors. Preclinical studies have shown that 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide has potent anti-tumor activity, and it can induce apoptosis and inhibit proliferation of cancer cells. Moreover, 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide has been shown to enhance the efficacy of other anti-cancer drugs, such as chemotherapy and immunotherapy.

Propriétés

Nom du produit

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide

Formule moléculaire

C24H25N5OS2

Poids moléculaire

463.6 g/mol

Nom IUPAC

2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C24H25N5OS2/c1-16(21(30)26-22-25-14-15-31-22)32-23-28-27-20(29(23)19-8-6-5-7-9-19)17-10-12-18(13-11-17)24(2,3)4/h5-16H,1-4H3,(H,25,26,30)

Clé InChI

RWUZZJGAMCTZCZ-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=NC=CS1)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C

SMILES canonique

CC(C(=O)NC1=NC=CS1)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.